molecular formula C24H18BrClN2O4 B6489948 3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 887888-86-0

3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6489948
CAS No.: 887888-86-0
M. Wt: 513.8 g/mol
InChI Key: LTGUDYRCJOMWAH-UHFFFAOYSA-N
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Description

3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, chlorine, and ethoxy groups in its structure suggests that it may exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of 5-bromo-2-chlorobenzoyl chloride: This is achieved by reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with 4-ethoxyaniline in the presence of a base such as triethylamine to form the corresponding amide.

    Cyclization: The amide is then subjected to cyclization using a suitable dehydrating agent like phosphorus oxychloride (POCl3) to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Derivatives with different substituents replacing bromine or chlorine.

    Oxidation: Oxidized forms of the benzofuran ring.

    Reduction: Reduced forms of the benzofuran ring or amide group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-2-chlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(5-bromo-2-chlorobenzamido)-N-(4-hydroxyphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

The ethoxy group in 3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide may confer unique solubility and pharmacokinetic properties compared to its analogs. Additionally, the specific arrangement of substituents can influence its biological activity and specificity towards certain targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[(5-bromo-2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrClN2O4/c1-2-31-16-10-8-15(9-11-16)27-24(30)22-21(17-5-3-4-6-20(17)32-22)28-23(29)18-13-14(25)7-12-19(18)26/h3-13H,2H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGUDYRCJOMWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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